Plenolin
Overview
Description
Plenolin is a complex organic compound with the molecular formula C15H20O4 This compound is known for its unique structure, which includes multiple stereocenters and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plenolin typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule, followed by functional group modifications to introduce the hydroxy and carbonyl groups . The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Plenolin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a diketone, while reduction of the carbonyl groups can yield diols .
Scientific Research Applications
Plenolin has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Mechanism of Action
The mechanism by which Plenolin exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways . The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Cyperadiene: Another compound with a similar fused ring system but different functional groups.
Achillin: Shares structural similarities but has distinct biological activities.
Uniqueness
What sets Plenolin apart is its unique combination of functional groups and stereochemistry, which contribute to its specific chemical reactivity and biological activity .
Properties
IUPAC Name |
9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWITMQEROMDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874699 | |
Record name | PLENOLIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34257-95-9 | |
Record name | PLENOLIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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